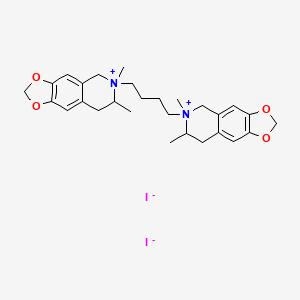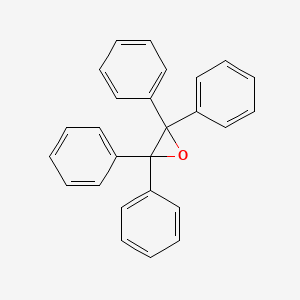
Tetraphenylethyleneoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraphenylethyleneoxide is a compound belonging to the class of polycyclic aromatic hydrocarbons. It is characterized by a central ethylene oxide unit surrounded by four phenyl groups. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraphenylethyleneoxide can be synthesized through several methods. One common approach involves the McMurry coupling reaction, where two molecules of benzophenone are reacted in the presence of titanium tetrachloride and zinc powder under an inert atmosphere . Another method involves the Suzuki cross-coupling reaction, which uses palladium catalysts to couple aryl halides with phenylboronic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale McMurry coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the production process.
Chemical Reactions Analysis
Types of Reactions: Tetraphenylethyleneoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Substitution: Substitution reactions often employ halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can exhibit different physical and chemical properties depending on the nature of the substituents.
Scientific Research Applications
Tetraphenylethyleneoxide has a wide range of applications in scientific research:
Mechanism of Action
Tetraphenylethyleneoxide can be compared with other similar compounds such as tetraphenylethene and triphenylamine . While all these compounds exhibit AIE properties, this compound is unique due to its central ethylene oxide unit, which imparts distinct electronic and steric effects. This makes it particularly suitable for applications requiring high fluorescence efficiency and stability.
Comparison with Similar Compounds
- Tetraphenylethene
- Triphenylamine
- Tetraphenylene
Properties
CAS No. |
470-35-9 |
|---|---|
Molecular Formula |
C26H20O |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2,2,3,3-tetraphenyloxirane |
InChI |
InChI=1S/C26H20O/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22)26(27-25,23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
VGWMANKEPYEWNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(O2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


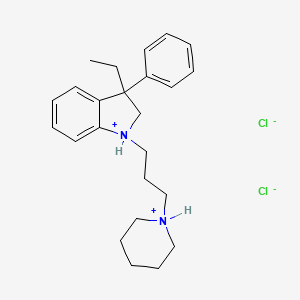
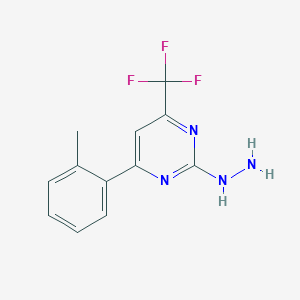
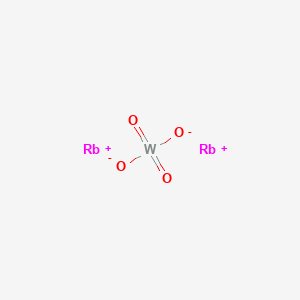
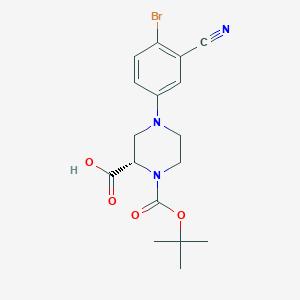
![2-[(3-chloro-4-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13731641.png)

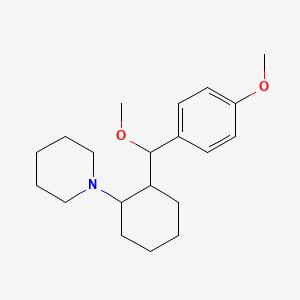
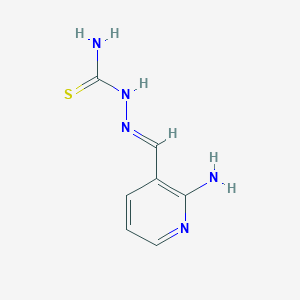
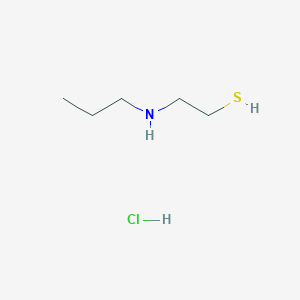
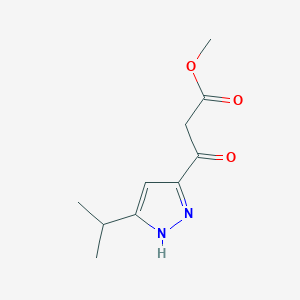
![4-[2-[[9-[5-(Diethylamino)pentan-2-yl]purin-6-yl]amino]ethyl]benzenesulfonamide;hydrochloride](/img/structure/B13731652.png)
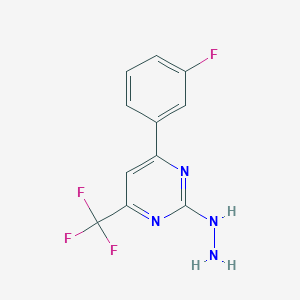
![Tricyclo[4.1.0.01,3]heptane](/img/structure/B13731672.png)
